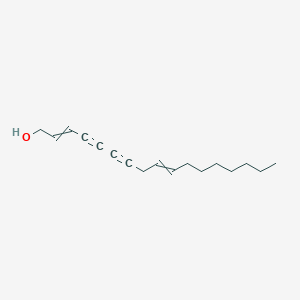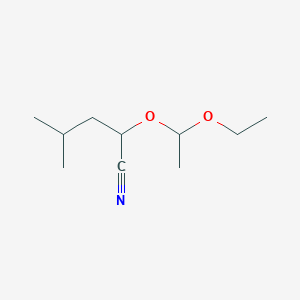
2-(1-Ethoxyethoxy)-4-methylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethoxyethoxy)-4-methylpentanenitrile is an organic compound with the molecular formula C10H19NO2. It is characterized by the presence of an ethoxyethoxy group attached to a nitrile group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(1-Ethoxyethoxy)-4-methylpentanenitrile typically involves the reaction of 4-methylpentanenitrile with ethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
2-(1-Ethoxyethoxy)-4-methylpentanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include carboxylic acids, primary amines, and substituted nitriles.
Scientific Research Applications
2-(1-Ethoxyethoxy)-4-methylpentanenitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethoxy)-4-methylpentanenitrile involves its interaction with specific molecular targets and pathways. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, allowing it to interact with enzymes and receptors in biological systems. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
2-(1-Ethoxyethoxy)-4-methylpentanenitrile can be compared with similar compounds such as 2-(1-Ethoxyethoxy)propanoic acid and 2-(1-Ethoxyethoxy)-4-pentenenitrile. These compounds share similar structural features but differ in their functional groups and reactivity. For example, 2-(1-Ethoxyethoxy)propanoic acid contains a carboxylic acid group, making it more acidic and reactive in certain chemical reactions. On the other hand, 2-(1-Ethoxyethoxy)-4-pentenenitrile has a double bond, which can participate in additional reactions such as hydrogenation and polymerization.
Properties
CAS No. |
63184-63-4 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(1-ethoxyethoxy)-4-methylpentanenitrile |
InChI |
InChI=1S/C10H19NO2/c1-5-12-9(4)13-10(7-11)6-8(2)3/h8-10H,5-6H2,1-4H3 |
InChI Key |
WNCILXFZXJRRKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(CC(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


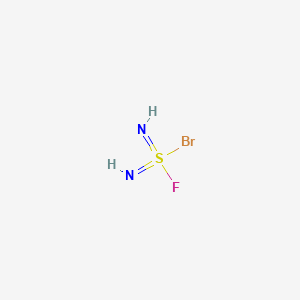
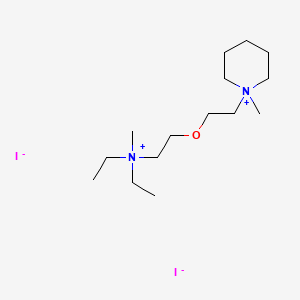
![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
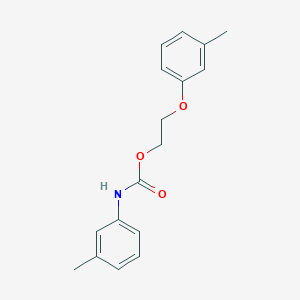
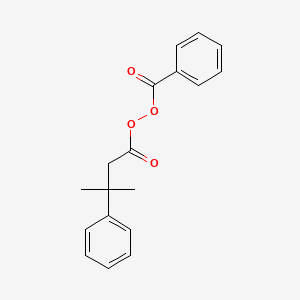

![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)
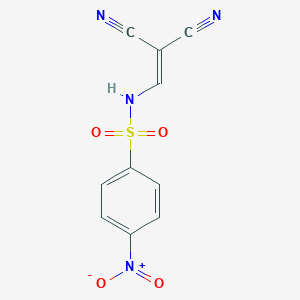
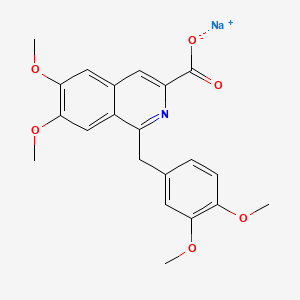
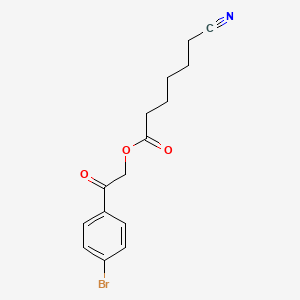
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)
![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)
